molecular formula C14H14F3N5O B7029893 N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B7029893
M. Wt: 325.29 g/mol
InChI Key: NMJNSFIIXYLLQS-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound with a complex structure that includes a triazole ring, a pyridine ring, and a carboxamide group

Properties

IUPAC Name

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O/c1-7-10(5-6-11(18-7)14(15,16)17)12(23)19-13-21-20-8(2)22(13)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNSFIIXYLLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)NC2=NN=C(N2C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Pyridine Ring Functionalization: The pyridine ring is functionalized with a trifluoromethyl group and a carboxamide group. This can be achieved through nucleophilic substitution reactions and subsequent amide formation.

    Coupling of the Triazole and Pyridine Rings: The final step involves coupling the triazole ring with the functionalized pyridine ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methylpyridine-3-carboxamide: Similar structure but lacks the trifluoromethyl group.

    N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide: Similar structure but lacks the 2-methyl group.

Uniqueness

The presence of both the trifluoromethyl group and the 2-methyl group in N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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